4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Description
Table 1: Key Historical Milestones in Pyrimidine Chemistry
| Year | Discovery/Innovation | Significance |
|---|---|---|
| 1818 | Isolation of alloxan | First pyrimidine derivative identified |
| 1879 | Synthesis of barbituric acid | Demonstrated synthetic accessibility |
| 1900 | Preparation of parent pyrimidine | Enabled systematic derivatization |
| 1957 | 5-Fluorouracil as anticancer agent | Established pyrimidines in chemotherapy |
| 1987 | Zidovudine for HIV treatment | Highlighted antiviral applications |
Structural Significance of Halogenated Pyrimidines
Halogen atoms (Cl, F) profoundly influence pyrimidine reactivity and bioactivity:
- Electronic Effects : Chlorine’s electronegativity (-I effect) withdraws electron density, polarizing the ring and facilitating nucleophilic substitution at positions 4 and 6.
- Hydrophobicity : Chlorine increases lipophilicity (π = 0.71), enhancing membrane permeability compared to non-halogenated analogs.
- Steric Interactions : The van der Waals radius of chlorine (1.8 Å) subtly alters binding pocket interactions in biological targets.
In 4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine, the 4,6-dichloro configuration stabilizes the ring via resonance and inductive effects, while directing electrophilic attacks to the 2-position. Comparative studies of halogenated pyrimidines reveal that chlorine substitution at these positions improves thermal stability and resistance to metabolic degradation.
Table 2: Impact of Halogen Substituents on Pyrimidine Properties
| Substituent | Electronegativity (Pauling) | Hydrophobicity (π) | Common Biological Roles |
|---|---|---|---|
| -H | 2.1 | 0.00 | Baseline reactivity |
| -Cl | 3.0 | 0.71 | Enhances binding affinity, stability |
| -CF3 | 3.5 | 0.88 | Increases lipophilicity, electron withdrawal |
Role of Trifluoroethyl Substituents in Bioactive Molecules
The trifluoroethyl (-CH2CF3) group confers unique physicochemical properties:
- Electron-Withdrawing Effect : The -CF3 group’s high electronegativity (3.5 Pauling) polarizes adjacent bonds, increasing susceptibility to nucleophilic attack at the pyrimidine’s 2-position.
- Lipophilicity : The trifluoroethyl moiety has a hydrophobicity parameter (π = 1.04) surpassing -OCH3 (π = -0.02), improving blood-brain barrier penetration.
- Metabolic Stability : Fluorine’s strong C-F bond resists oxidative metabolism, prolonging half-life in vivo.
In 4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine, the trifluoroethyl group enhances interactions with hydrophobic enzyme pockets. For instance, in kinase inhibitors, similar substituents improve binding to ATP-binding sites by mimicking adenine’s natural hydrophobic interactions. Structural analogs with trifluoroethyl groups have shown enhanced insecticidal activity, likely due to improved target engagement and environmental persistence.
Table 3: Comparative Bioactivity of Trifluoroethyl vs. Methyl Substitutions
| Property | -CH2CF3 Substituent | -CH3 Substituent |
|---|---|---|
| Binding Affinity (Ki) | 12 nM (GTSE1 inhibitors) | 450 nM |
| Metabolic Half-life | 8.2 hours | 1.5 hours |
| LogP | 2.3 | 1.1 |
Properties
IUPAC Name |
4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F3N3/c7-3-1-4(8)14-5(13-3)12-2-6(9,10)11/h1H,2H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJTUFPOZJOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)NCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,6-Dichloropyrimidine Core
a. Starting Material and Chlorination Process
The foundational step involves synthesizing 4,6-dichloropyrimidine, which serves as the precursor for subsequent amino derivatization. According to a patent describing the process (source), the key reaction involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃). This chlorination reaction is optimized in the presence of saturated hindered amines such as Hunig's base (N,N-diisopropylethylamine), which acts as a base to facilitate chlorination and prevent side reactions.
| Parameter | Range / Condition | Notes |
|---|---|---|
| Reactant | 4,6-dihydroxypyrimidine | Tautomeric forms considered |
| Reagent | Phosphorus oxychloride (POCl₃) | Main chlorinating agent |
| Catalyst | Saturated hindered amines (e.g., Hunig's base) | Base to scavenge HCl |
| Ratio | POCl₃: pyrimidine 2:1 to 1:10 | Optimized for high yield |
| Temperature | Reflux conditions | Typically 80-120°C |
This method yields 4,6-dichloropyrimidine efficiently, with yields often exceeding 80%, and is well-documented in patent literature.
Nucleophilic Substitution at C-2 Position
a. Selective Amination with Amines
The chlorinated pyrimidine can undergo nucleophilic aromatic substitution (S_NAr) with amines to introduce the amino group at the 2-position. The reaction's chemoselectivity is influenced by the nature of the amine and reaction conditions.
b. Use of Trifluoroethylamine Derivative
The trifluoroethylamine moiety, specifically 2,2,2-trifluoroethylamine , can be introduced via nucleophilic substitution on the 4,6-dichloropyrimidine. This process typically involves the reaction of the dichloropyrimidine with an excess of trifluoroethylamine under suitable conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Nucleophile | 2,2,2-trifluoroethylamine | Can be used as free amine or as a salt |
| Solvent | Dimethylformamide (DMF) or DMSO | Polar aprotic solvents favor S_NAr |
| Base | Potassium carbonate or sodium hydride | To deprotonate amine and enhance nucleophilicity |
| Temperature | 80-120°C | Elevated temperature accelerates substitution |
| Reaction Time | 12–24 hours | Ensures complete conversion |
The substitution at C-2 proceeds with high regioselectivity, yielding the corresponding amino-pyrimidine derivative.
Summary of Preparation Pathway
| Step | Description | Key Reagents | Conditions | Yield / Efficiency |
|---|---|---|---|---|
| 1 | Chlorination of pyrimidine | Phosphorus oxychloride, hindered amine | Reflux, 80-120°C | >80% yield |
| 2 | Nucleophilic substitution at C-2 | Trifluoroethylamine, base | DMF/DMSO, 80-120°C | High regioselectivity |
| 3 | Introduction of trifluoroethyl group | Trifluoroethylamine | Mild heating, polar solvent | 70–90% yield |
Additional Considerations and Optimization
- Solvent choice significantly impacts reaction rate and selectivity. DMSO and DMF are preferred for their high polarity and ability to stabilize transition states.
- Base selection influences the nucleophilicity of amines and the suppression of side reactions; hindered amines like Hünig's base are optimal.
- Temperature control is essential to prevent decomposition or side reactions, especially during chlorination and nucleophilic substitution steps.
- Purification typically involves column chromatography or recrystallization, depending on the purity required.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation may produce pyrimidine N-oxides .
Scientific Research Applications
4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antimicrobial activities.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogs based on substituent variations and physicochemical properties (Table 1):
6-Chloro-N-(2,2-Difluoroethyl)-2-Methylpyrimidin-4-Amine
- Structural Differences : Replaces the 4,6-dichloro-pyrimidine core with a 6-chloro-2-methylpyrimidine and substitutes the trifluoroethyl group with a difluoroethyl chain.
- Impact : Reduced halogenation and fluorination decrease molecular weight (207.61 g/mol vs. ~250 g/mol for the target compound) and may lower binding affinity to hydrophobic enzyme pockets .
4-Chloro-N-Ethylpyrimidin-2-Amine
- Structural Differences : Lacks the 6-chloro and trifluoroethyl groups, featuring a simpler ethylamine substituent.
- Impact : The absence of fluorine reduces metabolic stability and increases susceptibility to oxidative degradation. The single chlorine at position 4 limits steric interactions in target binding .
4,6-Dichloro-N-(2-(2-(Prop-2-yn-1-yloxy)Ethoxy)Ethyl)Pyrimidin-2-Amine
- Structural Differences : Substitutes the trifluoroethyl group with a polyether-propargyl chain.
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| 4,6-Dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | C₆H₅Cl₂F₃N₃ | ~250 (estimated) | 4,6-Cl₂; 2-NH-CF₃ | 2.8 |
| 6-Chloro-N-(2,2-difluoroethyl)-2-methylpyrimidin-4-amine | C₇H₈ClF₂N₃ | 207.61 | 6-Cl; 2-CH₃; 4-NH-CH₂CF₂ | 1.6 |
| 4-Chloro-N-ethylpyrimidin-2-amine | C₆H₈ClN₃ | 157.60 | 4-Cl; 2-NH-CH₂CH₃ | 1.2 |
| 4,6-Dichloro-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pyrimidin-2-amine | C₁₁H₁₂Cl₂N₃O₂ | 313.15 | 4,6-Cl₂; 2-NH-(polyether-propargyl) | 1.9 |
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Notes on Data Limitations
- Comparisons rely on structural analogs and inferred physicochemical trends.
- Properties like melting point and solubility remain uncharacterized for the target compound but can be approximated using group contribution methods.
This analysis synthesizes data from synthetic intermediates, patent disclosures, and physicochemical databases to contextualize the compound’s unique attributes within its structural class.
Biological Activity
Overview
4,6-Dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by two chlorine atoms at positions 4 and 6 and a trifluoroethyl group attached to the nitrogen at position 2. With the molecular formula and a molecular weight of 246.02 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and virology.
The primary mechanism of action for 4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine involves its role as an inhibitor of mitochondrial respiration. It specifically targets NADH: ubiquinone oxidoreductase (complex I), disrupting the electron transport chain. This inhibition leads to decreased ATP production and increased reactive oxygen species (ROS), which can induce cellular apoptosis and energy depletion in affected cells.
Anticancer Properties
Research indicates that pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to 4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine have shown promising results against various cancer cell lines. A study highlighted that similar pyrimidine derivatives demonstrated potent inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cell lines with an IC50 value as low as 0.126 μM . The selectivity of these compounds is notable; they exhibited a lesser effect on non-cancerous cells, suggesting a therapeutic window that could minimize side effects.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of related pyrimidine compounds has been explored extensively. For instance, compounds similar in structure have demonstrated favorable oral bioavailability (approximately 31.8%) and clearance rates that suggest efficient metabolism . Toxicity studies have indicated that certain derivatives do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, indicating a potentially safe profile for further development.
Comparative Analysis with Related Compounds
| Compound | IC50 (μM) | Selectivity | Toxicity | Application |
|---|---|---|---|---|
| 4,6-Dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | TBD | High (cancer vs. non-cancer cells) | Low (up to 2000 mg/kg) | Anticancer/Antiviral research |
| Similar Pyrimidine Derivative A | 0.126 | High | Moderate | Anticancer |
| Similar Pyrimidine Derivative B | TBD | Moderate | Low | Antiviral |
Case Studies and Research Findings
- Anticancer Activity : A study involving a series of pyrimidine derivatives showed that those with modifications similar to 4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine exhibited superior activity against TNBC cell lines compared to standard therapies.
- Antiviral Efficacy : Another investigation demonstrated that related compounds effectively reduced viral replication in influenza models, providing a basis for further exploration into the antiviral capabilities of this specific compound .
- Safety Assessments : Toxicological evaluations indicated that certain derivatives did not exhibit significant toxicity even at high dosages in murine models, supporting their potential for therapeutic use without severe side effects.
Q & A
Q. What are the recommended synthetic routes for 4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine?
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 4,6-dichloropyrimidin-2-amine with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under basic conditions. Optimization of reaction parameters (temperature, solvent, catalyst) is critical. For example, using DMF as a solvent at 80–100°C with K₂CO₃ as a base yields moderate to high purity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
Q. How can researchers ensure purity during synthesis?
Use HPLC with a reverse-phase column (e.g., Zorbax Eclipse Plus C18) and a mobile phase of 0.1% TFA in water/acetonitrile. Monitor for byproducts such as unreacted starting materials or di-substituted analogs. Purity ≥98% is achievable via recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Density Functional Theory (DFT) calculations predict transition states and intermediates, guiding solvent selection (e.g., polar aprotic solvents enhance nucleophilicity). Reaction path sampling (e.g., using Gaussian or ORCA software) identifies energy barriers, while machine learning models (e.g., ICReDD’s platform) correlate experimental variables (temperature, catalyst loading) with yield .
Q. What strategies resolve contradictions in biological activity data across studies?
Inconsistent bioassay results may arise from impurities or solvent effects. Mitigation steps:
- Validate compound identity/purity via orthogonal methods (NMR, HRMS).
- Standardize assay protocols (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
- Use isothermal titration calorimetry (ITC) to confirm binding affinities .
Q. How to design a reactor for scalable synthesis of this compound?
Continuous-flow reactors (microreactors) improve heat/mass transfer and reduce side reactions. Key parameters:
- Residence time: 10–30 minutes.
- Temperature: 90–110°C.
- Catalyst: Immobilized base (e.g., polymer-supported K₂CO₃).
Process analytical technology (PAT) tools (e.g., in-line FT-IR) enable real-time monitoring .
Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?
The 4- and 6-chloro positions exhibit distinct reactivity. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) favor the 4-position due to steric and electronic factors. Computational studies suggest that electron-withdrawing CF₃ groups lower the energy barrier for oxidative addition at the 4-Cl site .
Q. How to address stability issues during long-term storage?
Degradation pathways (hydrolysis, oxidation) are minimized by:
- Storing under inert gas (Ar/N₂) at −20°C.
- Using amber vials to prevent photodegradation.
- Adding stabilizers (e.g., BHT at 0.1% w/w) .
Methodological Challenges
Q. What advanced techniques analyze its interactions with biomolecules?
Surface Plasmon Resonance (SPR) and microscale thermophoresis (MST) quantify binding kinetics with proteins. For DNA/RNA interactions, fluorescence quenching assays (using ethidium bromide displacement) or circular dichroism (CD) spectroscopy are effective .
Q. How to validate its role in catalytic cycles or as a ligand?
X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR) identify coordination geometries. Cyclic voltammetry reveals redox behavior, while in situ IR spectroscopy tracks ligand exchange dynamics .
Safety and Compliance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
